molecular formula C11H16ClNO B1369959 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 17639-46-2

7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No. B1369959
Key on ui cas rn: 17639-46-2
M. Wt: 213.7 g/mol
InChI Key: QTFBRRKMULNOSW-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

The reactions are set up in a 22 L flask, each equipped with a mechanical stirrer, heating mantle, condenser and nitrogen bubbler. Add 1-chloroethyl chloroformate (620 mL, 5.750 mol, 10.0 eq) over 1 hour to methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (110 g, 575 mmol, 1.0 eq) dissolved in 1,2-dichloroethane (8.0 L) at 60° C., under nitrogen, in a 22 L flask. The solution turns dark purple over the next 2 hours. Heat the mixture to reflux and stir for 16 hours under nitrogen. The reaction is determined to be complete by TLC. Cool the reaction flask and concentrate under vacuum to an oil. Dissolve the oil in methanol (4 L) and add to a 22 L reaction flask and stir for 16 hours at room temperature under nitrogen. Concentrate the resulting solution under vacuum to an off-white solid 220 g, 90% yield).
Quantity
620 mL
Type
reactant
Reaction Step One
Name
methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([O:4][CH:5](Cl)[CH3:6])=O.CO[CH:10]1[C:16]2[CH:17]=CC=[CH:20][C:15]=2[CH2:14][CH2:13][N:12](C)[CH2:11]1>ClCCCl>[ClH:1].[CH3:2][O:4][C:5]1[CH:6]=[CH:17][C:16]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14][C:15]=2[CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
620 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
110 g
Type
reactant
Smiles
COC1CN(CCC2=C1C=CC=C2)C
Name
Quantity
8 L
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
stir for 16 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactions are set up in a 22 L flask
CUSTOM
Type
CUSTOM
Details
each equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle, condenser and nitrogen bubbler
CUSTOM
Type
CUSTOM
Details
turns dark purple over the next 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum to an oil
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the oil in methanol (4 L)
ADDITION
Type
ADDITION
Details
add to a 22 L reaction flask
STIRRING
Type
STIRRING
Details
stir for 16 hours at room temperature under nitrogen
Duration
16 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.COC1=CC2=C(CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 220 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 179%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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